The synthesis of 2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide involves a condensation reaction between 4-bromobenzaldehyde and a hydrazine derivative, followed by acylation with 3-chlorophenyl isocyanate. []
Mechanism of Action
While the precise mechanism of action of 2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide has not been fully elucidated, its anticonvulsant activity is believed to involve interaction with neurotransmitter systems in the brain. [] Further research is needed to determine the specific molecular targets and pathways involved.
Applications
Anticonvulsant Activity: Research has demonstrated the potential of this compound as an anticonvulsant agent. It exhibits protection against seizures induced by maximal electroshock and minimal clonic seizures. [] Its efficacy in these models suggests possible therapeutic applications in epilepsy management.
Modulation of Gene Expression: Studies have explored the effects of 2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide on the expression of oncogenes and tumor suppressor genes in response to carcinogens. [] Findings indicate its potential to modulate gene expression, suggesting a possible role in cancer prevention or therapy.
Compound Description: This compound is a protein tyrosine kinase (PTK) inhibitor. In a study assessing its potential antineoplastic and chemopreventive properties, (1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one demonstrated an ability to reduce the expression of both Ha-ras oncogene and p53 tumor suppressor gene in various organs of CBA/Ca inbred mice when exposed to 7,12-dimethylbenz[a]anthracene (DMBA) [].
N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Compound Description: Similar to the previous compound, N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine is identified as a protein tyrosine kinase (PTK) inhibitor exhibiting antineoplastic and chemopreventive characteristics []. It exhibited a similar effect in reducing Ha-ras and p53 gene expression induced by DMBA exposure in multiple organs of CBA/Ca inbred mice [].
Compound Description: This compound is another protein tyrosine kinase (PTK) inhibitor investigated for its potential antineoplastic and chemopreventive effects []. In the study, it was found to reduce both Ha-ras and p53 gene expression induced by DMBA in various organs of CBA/Ca inbred mice, except for the kidneys where only Ha-ras expression was decreased [].
Relevance: Although structurally distinct from 2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide, 2-Benzyl-1-(4-hydroxyphenyl)-3-methyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one's categorization as a PTK inhibitor with potential anticancer properties and its similar behavior in the DMBA-induced gene expression study [] suggest a possible connection. Further research could explore whether they share common biological pathways or targets despite their structural differences.
Compound Description: This molecule, identified as a protein tyrosine kinase (PTK) inhibitor, was also included in the study evaluating antineoplastic and chemopreventive properties []. It showed a reduction in both Ha-ras and p53 gene expression caused by DMBA exposure in several organs of CBA/Ca inbred mice, with the exception of the kidneys where only Ha-ras expression decreased [].
Compound Description: This compound demonstrated significant anticonvulsant activity in a study screening thiosemicarbazone derivatives. Specifically, it displayed potent protection in the maximal electroshock (MES) test with an ED50 of over 50 mg/kg and a protective index (PI) exceeding 12, surpassing the efficacy of the reference drug Phenytoin []. Additionally, PS6 exhibited neuroprotective effects in the kainic acid model with an IC50 value of 40.97 µM [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.